molecular formula C9H13N5O3 B8785867 2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione

2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione

Cat. No.: B8785867
M. Wt: 239.23 g/mol
InChI Key: ALAJWQQELDKKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione is a heterocyclic compound that contains both triazine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine-3,5-dione with piperazine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of triazine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N5O3/c1-12-8(16)7(11-13(2)9(12)17)14-4-3-10-6(15)5-14/h3-5H2,1-2H3,(H,10,15)

InChI Key

ALAJWQQELDKKNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)N2CCNC(=O)C2

Origin of Product

United States

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